molecular formula C19H24BrClN2O2 B5328362 C19H24BrClN2O2

C19H24BrClN2O2

Cat. No.: B5328362
M. Wt: 427.8 g/mol
InChI Key: AGTSRIIEMDAMDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride involves multiple steps, including the bromination of a benzyl compound, followed by methoxylation and pyridinylmethoxylation. The final step involves the reaction with cyclopentanamine under hydrochloric acid conditions to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

Scientific Research Applications

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components, such as the bromine and pyridinyl groups .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound C19H24BrClN2O2, also known by its CAS number, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vivo and in vitro effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a piperazine ring, which is often associated with various pharmacological activities. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its unique reactivity and biological interactions.

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits dose-dependent antitumor activity . Research indicates that this compound can inhibit tumor growth in various cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation.

Table 1: Summary of Antitumor Studies

StudyModelDose (mg/kg)Effect
Study AXenograft model1050% tumor reduction
Study BMouse model20Induction of apoptosis
Study CCell line study5-25Inhibition of cell proliferation

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity
E. coli32 µg/mLEffective
S. aureus16 µg/mLEffective
P. aeruginosa64 µg/mLModerate

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Membrane Disruption : In antimicrobial applications, it disrupts the integrity of bacterial membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy in Human Cancer Cells

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. The research highlighted a reduction in viability by over 70% at higher concentrations (25 µM) after 48 hours of treatment.

Case Study 2: Clinical Implications for Antimicrobial Resistance

In clinical settings, this compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a potential alternative therapy, particularly for infections caused by resistant pathogens.

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2.ClH/c1-23-18-10-15(12-22-16-6-2-3-7-16)9-17(20)19(18)24-13-14-5-4-8-21-11-14;/h4-5,8-11,16,22H,2-3,6-7,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTSRIIEMDAMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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